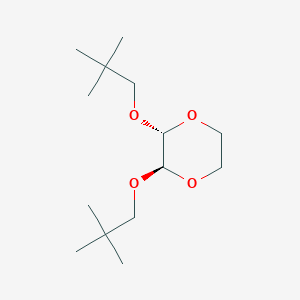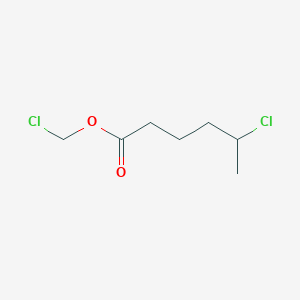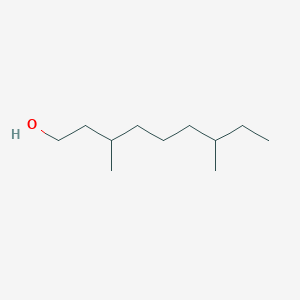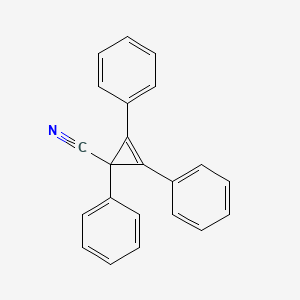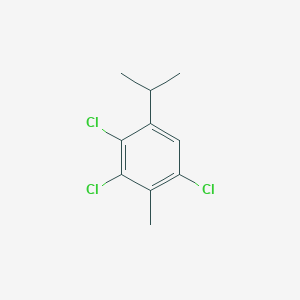
Benzene, 1,3,4-trichloro-2-methyl-5-(1-methylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1,3,4-trichloro-2-methyl-5-(1-methylethyl)-: is an aromatic compound with a complex structure. It is characterized by the presence of three chlorine atoms, one methyl group, and one isopropyl group attached to a benzene ring. This compound is part of a larger family of chlorinated benzenes, which are known for their diverse chemical properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,3,4-trichloro-2-methyl-5-(1-methylethyl)- typically involves the chlorination of a suitable precursor, such as a methylbenzene derivative. The reaction conditions often include the use of chlorine gas in the presence of a catalyst like iron or aluminum chloride to facilitate the substitution of hydrogen atoms with chlorine atoms on the benzene ring .
Industrial Production Methods: Industrial production of this compound may involve multi-step processes, starting with the chlorination of toluene or other methylbenzene derivatives. The process is carefully controlled to ensure the selective substitution of chlorine atoms at the desired positions on the benzene ring .
Chemical Reactions Analysis
Types of Reactions: Benzene, 1,3,4-trichloro-2-methyl-5-(1-methylethyl)- undergoes various chemical reactions, including:
Substitution Reactions: Common in aromatic compounds, where one substituent on the benzene ring is replaced by another.
Oxidation Reactions: The compound can undergo oxidation, leading to the formation of chlorinated benzoic acids or other oxidized derivatives.
Reduction Reactions: Reduction can lead to the removal of chlorine atoms, resulting in the formation of less chlorinated benzene derivatives.
Common Reagents and Conditions:
Chlorine gas (Cl2): for chlorination reactions.
Iron or aluminum chloride (FeCl3 or AlCl3): as catalysts for substitution reactions.
Oxidizing agents: like potassium permanganate (KMnO4) for oxidation reactions.
Reducing agents: such as hydrogen gas (H2) in the presence of a catalyst for reduction reactions.
Major Products:
Chlorinated benzoic acids: from oxidation reactions.
Less chlorinated benzene derivatives: from reduction reactions.
Scientific Research Applications
Benzene, 1,3,4-trichloro-2-methyl-5-(1-methylethyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its effects on biological systems, particularly its interactions with enzymes and cellular components.
Medicine: Investigated for potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzene, 1,3,4-trichloro-2-methyl-5-(1-methylethyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo electrophilic aromatic substitution reactions, where it acts as an electrophile, attacking nucleophilic sites on biological molecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules .
Comparison with Similar Compounds
- Benzene, 1,2,4-trichloro-3-methyl-
- Benzene, 1,2,3-trichloro-4-methyl-
- Benzene, 1,2,4-trimethyl-5-(1-methylethyl)-
- Benzene, 1,2,3,4-tetramethyl-5-(1-methylethyl)-
Comparison:
- Uniqueness: Benzene, 1,3,4-trichloro-2-methyl-5-(1-methylethyl)- is unique due to its specific arrangement of chlorine, methyl, and isopropyl groups on the benzene ring. This unique structure imparts distinct chemical properties and reactivity compared to other similar compounds.
- Reactivity: The presence of three chlorine atoms makes it more reactive in substitution reactions compared to compounds with fewer chlorine atoms.
- Applications: Its specific structure makes it suitable for certain industrial and research applications that other similar compounds may not be able to fulfill .
Properties
CAS No. |
81686-42-2 |
|---|---|
Molecular Formula |
C10H11Cl3 |
Molecular Weight |
237.5 g/mol |
IUPAC Name |
1,3,4-trichloro-2-methyl-5-propan-2-ylbenzene |
InChI |
InChI=1S/C10H11Cl3/c1-5(2)7-4-8(11)6(3)9(12)10(7)13/h4-5H,1-3H3 |
InChI Key |
CDLDTGHBNBRCCA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C(=C1Cl)Cl)C(C)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


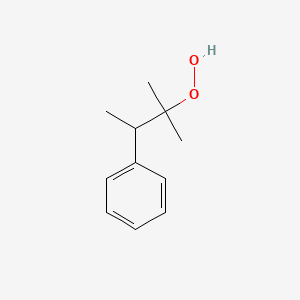
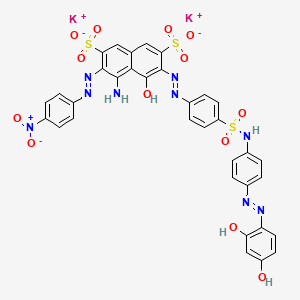
![[2,3-Bis(benzyloxy)phenyl]methanol](/img/structure/B14414621.png)
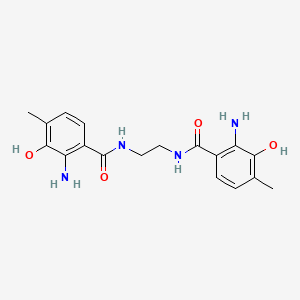
![4-(2,2-Diethoxyethyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B14414632.png)
